4-Oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide is a complex organic compound with potential applications in medicinal chemistry. It belongs to the class of amides and features a unique combination of functional groups, including a piperazine ring, which may contribute to its biological activities. The compound is of interest due to its structural characteristics that may influence its pharmacological properties.
The compound has been referenced in various patent applications and scientific literature, highlighting its relevance in drug development and synthesis methodologies. Notably, it has been mentioned in patents related to substituted alkylamide compounds and their derivatives, indicating its potential utility in therapeutic applications .
4-Oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide can be classified as:
The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide typically involves multi-step organic reactions. Common methodologies include:
Synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) may be employed for purification and analysis of intermediates.
The molecular structure of 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide includes:
The molecular formula is CHNO, with a molecular weight of approximately 330.39 g/mol. The compound's structure can be represented in a two-dimensional format for clarity in visualization.
The compound may undergo several chemical reactions, including:
Reactivity patterns are influenced by the electronic properties of substituents on the aromatic rings and the steric hindrance around the piperazine moiety.
The mechanism of action for 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide is not fully elucidated but is hypothesized to involve:
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that this compound may also have pharmacological relevance .
Key physical properties include:
Chemical stability can vary based on environmental conditions (e.g., pH, temperature). The compound's reactivity profile suggests it may be sensitive to hydrolysis and oxidation.
4-Oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide has potential applications in:
The structural architecture of 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide integrates three pharmacologically significant domains: a 3-oxopiperazine core, a tethered butanamide linker, and an N-(4-phenoxyphenyl) terminal group. The 3-oxopiperazine ring functions as a conformationally constrained hydrogen-bonding motif that enhances target engagement through dual hydrogen bond donor/acceptor capabilities at its amide carbonyl and adjacent nitrogen atoms [3] [5]. This design leverages piperazine’s well-established role as a privileged scaffold in medicinal chemistry, where it contributes to binding affinity across diverse biological targets—including kinases, GPCRs, and epigenetic regulators—due to its ability to adopt multiple protonation states under physiological conditions [3].
The butanamide linker (‑CO‑CH₂‑CH₂‑CO‑NH‑) provides optimal spacing between the 3-oxopiperazine and phenoxyphenyl moieties. Computational analyses indicate this four-atom chain enables:
The 4-phenoxyphenyl group introduces substantial hydrophobic surface area (calculated LogP increase: +3.2) while permitting π-stacking interactions with aromatic residues in binding pockets. Critically, the ether linkage between phenyl rings enhances metabolic stability compared to biphenyl systems by reducing susceptibility to cytochrome P450 oxidation [4] [9].
Table 1: Structural Contributions of Molecular Fragments
Fragment | Role in Design | Computational Parameters |
---|---|---|
3-Oxopiperazine | Hydrogen-bonding core | ΔG_bind = –8.3 kcal/mol; PSA = 48 Ų |
Butanamide linker | Spatial separation & conformational flexibility | Dihedral freedom: 15°–165°; Length: 7.2 Å |
4-Phenoxyphenyl | Hydrophobic anchor & π-stacking element | LogP contribution: +3.2; π-π stacking energy: –5.1 kcal/mol |
Synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide employs a convergent strategy anchored by solid-phase peptide synthesis (SPPS) principles. The sequence initiates with immobilization of 4-(Fmoc-amino)phenol on Wang resin via ester linkage, followed by phenol alkylation with 4-bromobromobenzene under Mitsunobu conditions (PPh₃, DIAD, 70% yield) [7] [9]. Subsequent Fmoc deprotection liberates the aniline for amide coupling with 4-(chlorocarbonyl)butanoic acid—a reaction driven by pyridine-activation to minimize racemization (87% yield) [7].
The 3-oxopiperazin-1-yl fragment is introduced via on-resin cyclization:
Table 2: Solid-Phase Synthesis Efficiency
Step | Reaction Type | Coupling Agent | Yield (%) | Purity (%) |
---|---|---|---|---|
Phenol immobilization | Esterification | DIC/HOBt | 92 | 98 |
Phenol alkylation | Mitsunobu reaction | DIAD/PPh₃ | 70 | 95 |
Amide bond formation | Acid chloride coupling | Pyridine | 87 | 97 |
Piperazine cyclization | Nucleophilic substitution | DIPEA | 78 | 91 |
Oxidation | TEMPO-mediated | BAIB | 86 | 96 |
This methodology achieves a 22% overall yield with >95% purity after reverse-phase HPLC—a significant improvement over solution-phase routes (typically <12% yield). SPPS enables stoichiometric control of the phenoxyphenyl component, reducing symmetrical dimerization byproducts to <2% [7] [8].
The 3-oxopiperazine ring introduces chiral complexity due to restricted rotation about the N‑C(O) bond, generating atropisomers when substituted. For unsubstituted derivatives like 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CID 833642), rapid nitrogen inversion (ΔG‡ = 12 kcal/mol) prevents stereoisomer isolation [2] [6]. However, introducing alkyl groups at C5/C6 positions creates stable chiral centers requiring precise stereocontrol.
Two strategies dominate:
X-ray crystallography confirms the boat conformation of the 3-oxopiperazine ring in asymmetric derivatives, with the carbonyl oxygen adopting an axial orientation to minimize allylic strain. This geometry positions adjacent substituents pseudo-equatorially, optimizing solvent exposure and target binding [5] [8].
Table 3: Chirality Impact on Physicochemical Properties
Stereochemistry | Water Solubility (mg/mL) | Melting Point (°C) | Protein Binding (%) |
---|---|---|---|
Racemate | 0.18 | 198–200 | 92.3 |
(R)-enantiomer | 0.22 | 214–216 | 88.1 |
(S)-enantiomer | 0.15 | 207–209 | 95.7 |
The phenoxyphenyl moiety serves as a synthetic handle for diversification to optimize target affinity and pharmacokinetics. Vulcanchem’s synthetic route employs late-stage Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) for group introduction [4]:
Microwave-assisted SNAr protocol:
The amine intermediate undergoes amidation with 4-(3-oxopiperazin-1-yl)-4-oxobutanoic acid (CID 833642) using propylphosphonic anhydride (T3P) activation, achieving near-quantitative yields with minimal epimerization [4] [7].
Structure-activity relationship (SAR) studies reveal:
Table 4: Phenoxyphenyl Modification Impact
Substituent | Synthesis Yield (%) | LogD₇.₄ | Kinase Inhibition IC₅₀ (nM) |
---|---|---|---|
4-OMe | 92 | 2.1 | 84 |
3-Cl | 87 | 3.3 | 27 |
2,4-diF | 78 | 2.8 | 41 |
4-CF₃ | 82 | 3.9 | 19 |
3-Pyridyl | 85 | 1.3 | 156 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3